molecular formula C22H14F3N5O2 B5073426 2-methyl-3-phenyl-7-[4-(trifluoromethoxy)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

2-methyl-3-phenyl-7-[4-(trifluoromethoxy)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Cat. No.: B5073426
M. Wt: 437.4 g/mol
InChI Key: NXSKJSUMRAPSJO-UHFFFAOYSA-N
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Description

The compound 2-methyl-3-phenyl-7-[4-(trifluoromethoxy)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a polyheterocyclic molecule featuring a pyrazolo-pyrido-triazinone core. Its structure includes:

  • A 2-methyl group at position 2.
  • A phenyl substituent at position 3.
  • A 4-(trifluoromethoxy)phenyl group at position 5.

This scaffold is characteristic of bioactive molecules, often explored for medicinal applications due to its fused heterocyclic system, which can interact with enzymes or receptors. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the phenyl and methyl groups modulate electronic and steric properties .

Properties

IUPAC Name

4-methyl-5-phenyl-11-[4-(trifluoromethoxy)phenyl]-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F3N5O2/c1-13-18(14-5-3-2-4-6-14)20-27-26-19-17(30(20)28-13)11-12-29(21(19)31)15-7-9-16(10-8-15)32-22(23,24)25/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSKJSUMRAPSJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C(=O)N(C=C3)C4=CC=C(C=C4)OC(F)(F)F)N=NC2=C1C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methyl-3-phenyl-7-[4-(trifluoromethoxy)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a novel chemical entity with potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.

  • CAS Number : 1015554-81-0
  • Molecular Weight : 437.4 g/mol
  • Chemical Structure : The compound features a complex structure that includes a pyrazolo-pyrido-triazine framework, which is significant for its biological activity.

Biological Activity Overview

Recent studies have highlighted the compound's potential as an anticancer agent. The following sections detail its effects on various cancer cell lines and the underlying mechanisms.

In Vitro Studies

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • MDA-MB-231 (triple-negative breast cancer)
    • DLD-1 and HT-29 (colon cancer)
  • Methodology :
    • The MTT assay was employed to assess cell viability.
    • Apoptosis was evaluated using caspase activity assays.
  • Findings :
    • The compound demonstrated significant cytotoxicity against MCF-7 and MDA-MB-231 cells, with IC50 values lower than those of standard treatments like cisplatin .
    • It induced apoptosis through the activation of caspases 3, 8, and 9, leading to increased cell death in cancerous cells while exhibiting minimal effects on normal cells .

The anticancer effects are attributed to several mechanisms:

  • Apoptosis Induction : The compound promotes apoptosis via the mitochondrial pathway by increasing pro-apoptotic factors (e.g., Bax) and decreasing anti-apoptotic factors (e.g., Bcl-2) .
  • Autophagy Activation : It triggers autophagy, evidenced by increased beclin-1 expression and formation of autophagosomes. This dual mechanism enhances its efficacy against resistant cancer cell types .

Data Table: Biological Activity Summary

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-70.25Apoptosis (caspase activation)
MDA-MB-2310.30Apoptosis and autophagy
DLD-10.39Antiproliferative effects
HT-290.15Induction of apoptosis

Case Study 1: Breast Cancer Treatment

A study involving the administration of the compound to breast cancer models demonstrated a marked reduction in tumor size and increased survival rates compared to control groups treated with conventional therapies .

Case Study 2: Colon Cancer Efficacy

In colon cancer models, treatment with the compound resulted in significant inhibition of tumor growth and enhanced apoptosis in DLD-1 and HT-29 cell lines. The study highlighted its potential as a novel therapeutic agent for difficult-to-treat cancers .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of this compound are highlighted when compared to analogs (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Position 3 Substituent Position 7 Substituent Molecular Formula Average Mass Key Features
2-Methyl-3-phenyl-7-[4-(trifluoromethoxy)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one (Target) Phenyl 4-(Trifluoromethoxy)phenyl Not Provided Not Provided High lipophilicity (CF3O group), potential CNS/cardiovascular targeting
3-(4-Methoxyphenyl)-2-methyl-7-[4-(trifluoromethoxy)phenyl]pyrazolo[...]triazin-6(7H)-one () 4-Methoxyphenyl 4-(Trifluoromethoxy)phenyl C23H16F3N5O3 467.407 Increased polarity (methoxy group), possible enhanced solubility
7-Hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one () N/A Hydroxyl Not Provided Not Provided High polarity, reduced metabolic stability, likely used as synthetic intermediate

Key Findings:

Substituent Effects at Position 3 :

  • The phenyl group in the target compound confers rigidity and moderate lipophilicity, favoring interactions with hydrophobic binding pockets.
  • In contrast, the 4-methoxyphenyl group in ’s compound introduces polarity via the methoxy (-OCH3) group, which may improve aqueous solubility but reduce membrane permeability compared to the target compound .

Substituent Effects at Position 7: The 4-(trifluoromethoxy)phenyl group (target and ) enhances metabolic stability and bioavailability due to the electron-withdrawing trifluoromethoxy group, which resists oxidative degradation.

However, substituent variations likely alter potency and selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.